molecular formula C18H32O16 B104855 1-Kestose CAS No. 470-69-9

1-Kestose

Cat. No. B104855
CAS RN: 470-69-9
M. Wt: 504.4 g/mol
InChI Key: VAWYEUIPHLMNNF-OESPXIITSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Kestose is a trisaccharide belonging to the fructooligosaccharides (FOS) group, consisting of one glucose and two fructose molecules. It is recognized for its prebiotic effects, promoting the growth of beneficial gut microbiota such as Bifidobacterium spp. and impacting the host metabolism positively . Kestoses, including 1-kestose, are found in many plants, and their physiological effects are similar to other FOS, with notable effects in promoting the growth of probiotics . 1-Kestose is not hydrolyzed by gastrointestinal enzymes but is fermented by the gut microbiota, influencing glucose metabolism and potentially offering a preventative strategy for controlling glucose metabolism in type 2 diabetes .

Synthesis Analysis

The production of 1-kestose can be achieved through enzymatic biosynthesis and microbial fermentation. β-Fructofuranosidase is the primary enzyme used for the production of kestoses due to its wide range of microbial sources . Additionally, certain fungi, such as Scopulariopsis brevicaulis, have been identified as capable of producing 1-kestose under optimal fermentation conditions . Phytophthora parasitica var. nicotianae has also been shown to synthesize kestoses in culture filtrates .

Molecular Structure Analysis

1-Kestose is composed of a fructose molecule and a sucrose molecule linked by β-(2,1) or β-(2,6) linkage. The smallest fructooligosaccharides, kestoses, include 1-kestose, 6-kestose, and neokestose . The labeling pattern of the sugar moieties of 1-kestose after in vivo pulse labeling with CO2 differs from that after in vitro labeling with sucrose, suggesting enzymatic transfer of fructosyl residues .

Chemical Reactions Analysis

1-Kestose participates in enzymatic reactions involving the transfer of fructosyl residues. In wheat leaves, there is evidence of enzymatic transfer of the terminal fructosyl residue from 1-kestose to sucrose . The synthesis of kestoses by Phytophthora parasitica var. nicotianae involves the utilization of sucrose and the formation of trisaccharides .

Physical and Chemical Properties Analysis

1-Kestose is a non-digestible oligosaccharide that is fermented in the ceca and colon to promote the growth of bifidobacteria. The threshold dose of dietary 1-kestose to induce significant bifidogenic activity in rats was determined to be 0.3% by weight in the diet . The transport of 1-kestose across the tonoplast of Jerusalem artichoke tubers has been investigated, indicating that 1-kestose is not taken up by vesicles energized by a pH jump or in the presence of ATP, suggesting that 1-kestose is synthesized in the cytosol and not transported to the vacuole . The physical properties of 1-kestose, such as melting point, have been determined through crystallization and recrystallization from fungal culture broths .

Scientific Research Applications

Impact on Gut Microbiota and Metabolic Health

  • Cecal Microbiota Composition Alteration in Rats : Feeding 1-kestose to rats resulted in changes in the cecal microbiota, such as an increase in Bifidobacterium spp., and a significant increase in cecal butyrate. This suggests 1-kestose's potential as a prebiotic for improving host metabolism (Tochio et al., 2016).
  • Threshold Dose for Bifidogenic Activity : A study found that a minimum dietary 1-kestose dose of 0.3% by weight was needed to induce significant bifidogenic activity in rats, demonstrating its potential for modulating gut microbiota (Watanabe et al., 2019).
  • Mitigating Glucose Metabolism Deterioration in Diabetic Rats : Supplementing 1-kestose in Otsuka Long-Evans Tokushima Fatty (OLETF) rats, a model for type 2 diabetes, showed suppression of diabetes development, possibly through improved glucose tolerance and changes in the gut microbiota (Watanabe et al., 2020).

Prebiotic Applications in Various Species

  • Effects on Cat Intestinal Microbiota : Ingestion of 1-kestose in cats led to an increase in bifidobacteria and butyrate-producing bacteria, suggesting its potential as a new generation prebiotic (Shinohara et al., 2020).
  • Immune Response Modulation in Dogs : Dietary 1-kestose supplementation in dogs modified their intestinal microbiota and potentially enhanced their immune system, indicating its use as a prebiotic material for dogs (Tochio et al., 2020).

Other Applications

  • Activation of Antioxidative Enzymes : A study demonstrated that a 1-Kestose-rich diet increased mRNA and enzymatic activity levels of glutathione-S-transferase (GST) in mouse liver, suggesting its potential in enhancing antioxidative activity (Tochio et al., 2019).
  • Clinical Efficacy in Atopic Dermatitis : An open pilot study on children with atopic dermatitis showed that oral administration of 1-kestose significantly decreased symptoms, suggesting its potential therapeutic application (Kadota et al., 2022).

Future Directions

1-Kestose has been shown to have a significant prebiotic effect on F. prausnitzii in the gut of humans . These findings suggest that 1-Kestose has impressive potential as a new prebiotic targeting F. prausnitzii, a next-generation probiotic strain, as well as bifidobacteria .

properties

IUPAC Name

(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-2-[[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32O16/c19-1-6-9(23)12(26)13(27)16(31-6)34-18(15(29)11(25)8(3-21)33-18)5-30-17(4-22)14(28)10(24)7(2-20)32-17/h6-16,19-29H,1-5H2/t6-,7-,8-,9-,10-,11-,12+,13-,14+,15+,16-,17-,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAWYEUIPHLMNNF-OESPXIITSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)COC3(C(C(C(O3)CO)O)O)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO[C@]3([C@H]([C@@H]([C@H](O3)CO)O)O)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 1-Kestose
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0011729
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

1-Kestose

CAS RN

470-69-9, 12505-31-6
Record name 1-Kestose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=470-69-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Kestose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000470699
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name O-D-Fructosylsucrose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012505316
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name O-β-D-fructofuranosyl-(2→1)-β-D-fructofuranosyl-α-D-glucopyranoside
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.756
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-KESTOSE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/02LN7O412C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 1-Kestose
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0011729
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Citations

For This Compound
4,960
Citations
T Tochio, Y Kadota, T Tanaka, Y Koga - Foods, 2018 - mdpi.com
… In a small-scale randomized controlled trial, we also assessed the clinical effect of 1-kestose on infants with atopic dermatitis (AD), as 1-kestose has been shown to be the most efficient …
Number of citations: 53 www.mdpi.com
N Benkeblia, S Onodera… - … of the Science of Food and …, 2005 - Wiley Online Library
… 1-Fructo-exohydrolase (1-FEH) and 1-kestose-hydrolysing (1-KH) activities … 1-kestose (obtained in our laboratory as cited below) (final concentrations of 3% inulin and 100 mM 1-kestose…
Number of citations: 66 onlinelibrary.wiley.com
A Watanabe, T Tochio, Y Kadota, M Takahashi… - Nutrients, 2021 - mdpi.com
… efficacy of 1-kestose, suggesting that dietary 1-kestose might be further used for clinical application in patients with type 2 diabetes. Our results support a role for 1-kestose in impacting …
Number of citations: 13 www.mdpi.com
GA Jeffrey, YJ Park - Acta Crystallographica Section B: Structural …, 1972 - scripts.iucr.org
… D-fructofuranosyl group of 1-kestose gives the tetrasaccharide, nystose. The … 1-kestose ~ nystose--~ and so on to the linear fructosan, inulin (Binkley, Horton & Bhacca, 1969). 1-Kestose …
Number of citations: 101 scripts.iucr.org
T Tochio, Y Kitaura, S Nakamura, C Sugawa… - PLoS …, 2016 - journals.plos.org
… the effects of dietary 1-kestose using 0.5–5% 1-kestose diets on cecal … The findings indicate that dietary 1-kestose induced cecal … Furthermore, dietary 1-kestose induced a significant …
Number of citations: 46 journals.plos.org
N Suzuki, Y Aiba, H Takeda, Y Fukumori… - Bioscience and …, 2006 - jstage.jst.go.jp
… Thus, we think that a shortage in the amount of 1kestose partly caused the hosts … to utilize 1-kestose more than nystose (11), and in vitro culture in this study demonstrated that 1-kestose …
Number of citations: 50 www.jstage.jst.go.jp
JAM Van Balken, TJGM Van Dooren… - Applied microbiology …, 1991 - Springer
… is converted mainly to 1-kestose and nystose while fructose is only … g 1-kestose per 1.0 1 reaction mixture could be achieved after 8 h. … of the reaction conditions for 1-kestose production. …
Number of citations: 77 link.springer.com
A Watanabe, Y Kadota, R Kamio, T Tochio, A Endo… - Scientific Reports, 2020 - nature.com
… Here, we demonstrate that supplementation with 1-kestose … We showed that the cecal contents of rats fed 1-kestose were … These findings illustrate how 1-kestose modifications to the …
Number of citations: 10 www.nature.com
H Takeda, K Sato, S Kinoshita, H Sasaki - Journal of fermentation and …, 1994 - Elsevier
… 78, 1989); from this culture filtrate, 1-kestose could easily be … for 1-kestose production, purification of 1-kestose from the culture broth, determination of the properties of this 1-kestose, …
Number of citations: 68 www.sciencedirect.com
M Verhaest, W Lammens, K Le Roy… - New …, 2007 - Wiley Online Library
… 1-kestose is an excellent substrate for this enzyme, while by contrast sucrose is a strong inhibitor (De Roover et al., 1999). It was proposed that the sucrose/1-kestose … 1-kestose and with …
Number of citations: 91 nph.onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.